molecular formula C17H25NO5 B15281958 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Cat. No.: B15281958
M. Wt: 323.4 g/mol
InChI Key: DSVNOTKXJOLTEG-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C16H23NO5. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group on the aromatic ring, along with an ethyl carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,4-Di-tert-butyl-5-nitrophenol+Ethyl chloroformate2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate+HCl\text{2,4-Di-tert-butyl-5-nitrophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-Di-tert-butyl-5-nitrophenol+Ethyl chloroformate→2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamate or carbonate derivatives.

    Hydrolysis: The ester bond in the ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield 2,4-Di-tert-butyl-5-nitrophenol and ethanol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate.

    Substitution: Carbamate or carbonate derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-Di-tert-butyl-5-nitrophenol and ethanol.

Scientific Research Applications

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in organic synthesis.

    Biology: Investigated for its potential use in the development of bioactive compounds, including pharmaceuticals.

    Medicine: Explored for its potential as a prodrug, where the ethyl carbonate group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate depends on its specific application. In the context of its use as a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: Similar structure but with a methyl carbonate group instead of an ethyl carbonate group.

    2,4-Di-tert-butyl-5-nitrophenyl-d10 methyl carbonate: Isotopically labeled version of the methyl carbonate derivative.

    5-Nitro-2,4-di-tert-butylphenyl methyl carbonate: Another derivative with a methyl carbonate group.

Uniqueness

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is unique due to the presence of the ethyl carbonate group, which can influence its reactivity and solubility compared to its methyl carbonate counterparts. This structural difference can affect its suitability for specific applications, such as its use as a prodrug or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2,4-ditert-butyl-5-nitrophenyl) ethyl carbonate

InChI

InChI=1S/C17H25NO5/c1-8-22-15(19)23-14-10-13(18(20)21)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8H2,1-7H3

InChI Key

DSVNOTKXJOLTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C

Origin of Product

United States

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